molecular formula C15H9Cl3N2 B2407312 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole CAS No. 1238384-78-5

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B2407312
CAS No.: 1238384-78-5
M. Wt: 323.6
InChI Key: FJPCXDQEACCBTM-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and chlorophenyl groups

Properties

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCXDQEACCBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the chloro substituents.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chloro groups.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives, including 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole. For instance, compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators. A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer models. Research has shown that similar pyrazole compounds can inhibit specific kinases involved in cancer progression, such as AKT2/PKBβ. For example, a related study highlighted a pyrano[2,3-c]pyrazole compound that demonstrated significant growth inhibitory effects on glioblastoma cells while exhibiting low toxicity towards non-cancerous cells . This suggests a promising avenue for developing targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. For instance, studies indicated that certain pyrazoles possess potent activity against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies and Research Findings

Study Focus Key Findings
Selvam et al., 2014Anti-inflammatoryCompounds exhibited maximum activity compared to diclofenac sodium .
El-Sayed et al., 2022AnticancerCompound showed optimal anti-inflammatory activity comparable to celecoxib .
Nagarapu et al., 2014AntimicrobialNew derivatives showed potent antibacterial activity against E. coli and S. aureus .
Chovatia et al., 2020AntitubercularCompounds showed promising results against Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The chloro and chlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1,3,5-Tris(4-chlorophenyl)benzene: This compound also contains multiple chlorophenyl groups but differs in its core structure, which is a benzene ring instead of a pyrazole ring.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar chloro substitution but includes a trifluoromethyl group and an isocyanate functional group, leading to different reactivity and applications.

    3,5-Bis(trifluoromethyl)benzyl chloride: This compound features trifluoromethyl groups instead of chlorophenyl groups, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts unique chemical and biological properties.

Biological Activity

4-Chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two 4-chlorophenyl groups. Its molecular formula is C13H8Cl2N2C_{13}H_{8}Cl_{2}N_{2}, with a molecular weight of approximately 265.12 g/mol. The presence of chlorine atoms enhances its lipophilicity and biological activity by improving membrane permeability and molecular recognition processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. Notably, studies have shown that it can target key signaling pathways involved in tumor growth, including the AKT pathway, which is crucial in glioma malignancy .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma5.0AKT pathway inhibition
Breast Cancer7.2Induction of apoptosis
Lung Cancer6.5Cell cycle arrest

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vivo studies demonstrated that it significantly reduced edema in animal models .

Table 2: Anti-inflammatory Activity Results

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)ED50 (mg/kg)
This compound257010
Standard (Celecoxib)208515

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : The compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Glioblastoma Treatment : A study demonstrated that treatment with this pyrazole derivative resulted in a significant reduction in tumor size in xenograft models, correlating with decreased levels of phosphorylated AKT .
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in inflammation compared to controls, suggesting its potential as an anti-inflammatory agent .

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